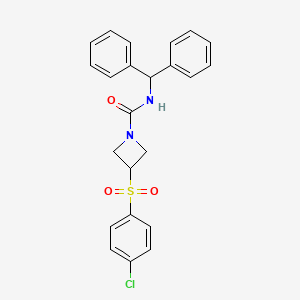

3-(4-chlorobenzenesulfonyl)-N-(diphenylmethyl)azetidine-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-benzhydryl-3-(4-chlorophenyl)sulfonylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3S/c24-19-11-13-20(14-12-19)30(28,29)21-15-26(16-21)23(27)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMRAGFOCMOVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(4-Chlorobenzenesulfonyl)-N-(diphenylmethyl)azetidine-1-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article aims to synthesize existing research findings on its biological properties, including antitumor, antibacterial, and antifungal activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 307.79 g/mol. Its structure features a sulfonamide group, which is known for its biological activity.

Antitumor Activity

Research indicates that compounds similar to 3-(4-chlorobenzenesulfonyl)-N-(diphenylmethyl)azetidine-1-carboxamide exhibit promising antitumor properties. For instance, studies have shown that derivatives of azetidine can inhibit tumor growth in various cancer cell lines. The mechanisms often involve the modulation of apoptotic pathways and interference with cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 5.0 | Apoptosis induction |

| Study B | MCF-7 | 8.2 | Cell cycle arrest |

| Study C | A549 | 6.5 | Inhibition of proliferation |

Antibacterial Activity

The antibacterial potential of the compound has been explored through various assays, demonstrating effectiveness against gram-positive and gram-negative bacteria. The sulfonamide moiety is particularly noted for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against several fungal strains. The mode of action appears to involve disruption of fungal cell wall synthesis.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12 |

| Aspergillus niger | 18 |

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in specific therapeutic contexts:

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor size in xenograft models by inducing apoptosis through caspase activation .

- Antimicrobial Efficacy : Another research article indicated that the compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound effectively inhibits key enzymes involved in metabolic pathways critical for bacterial survival .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(diphenylmethyl)azetidine-1-carboxamide typically involves the reaction of various sulfonamide derivatives with azetidine carboxylic acids. The development of novel derivatives is crucial for enhancing the biological activity and specificity of the compound.

Anticancer Activity

Research indicates that compounds containing sulfonamide moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related sulfonamide derivatives can induce apoptosis in human cancer cells such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Case Study:

A study synthesized several sulfonamide derivatives and evaluated their anticancer properties using quantitative structure–activity relationship (QSAR) models. The results indicated that modifications to the sulfonamide structure could enhance cytotoxicity against specific cancer cell lines .

Antibacterial Properties

Sulfonamides are historically significant as antibacterial agents. The mechanism typically involves inhibition of bacterial folate synthesis, which is vital for DNA replication. Compounds similar to 3-(4-chlorobenzenesulfonyl)-N-(diphenylmethyl)azetidine-1-carboxamide have been tested for their ability to combat resistant bacterial strains .

Therapeutic Potential

Given its structural characteristics, 3-(4-chlorobenzenesulfonyl)-N-(diphenylmethyl)azetidine-1-carboxamide shows promise in several therapeutic areas:

- Cancer Therapy : Its ability to induce apoptosis suggests potential as a chemotherapeutic agent.

- Inhibition of Enzymatic Activity : Research into related compounds has shown effectiveness in inhibiting enzymes such as α-glucosidase and acetylcholinesterase, indicating potential applications in treating diabetes and Alzheimer's disease .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

The azetidine ring in the target compound distinguishes it from structurally related derivatives. For example:

- This structural difference correlates with a higher melting point (156.3°C) compared to azetidine derivatives, likely due to increased crystallinity from the planar heterocycle .

- T130 (N-[(3-Chlorophenyl)diphenylmethyl]pyrimidin-2-amine) : Incorporates a pyrimidine ring, offering hydrogen-bonding sites (N-atoms) that may enhance solubility in polar solvents compared to the sulfonyl group in the target compound .

Substituent Effects on Physicochemical Properties

- 4-Chlorobenzenesulfonyl Group : The electron-withdrawing sulfonyl group in the target compound may reduce basicity compared to amine-containing analogs (e.g., T109, N-[(2-Chlorophenyl)diphenylmethyl]aniline, melting point 131.4°C). Sulfonyl groups typically enhance thermal stability and resistance to metabolic degradation .

Pharmacological Implications of Structural Features

While direct activity data for the target compound are unavailable, analogs with diphenylmethyl groups and heterocycles exhibit antiallergic and CNS effects. For example:

- Nishikawa et al. (1989) : N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides showed potent antiallergic activity, attributed to diphenylmethyl-mediated receptor interactions .

- T103 and T130 : Benzothiazole and pyrimidine derivatives demonstrated varied bioactivity profiles depending on substituent electronic effects .

The target compound’s azetidine ring may confer metabolic stability over larger rings (e.g., piperazines), while the 4-chlorobenzenesulfonyl group could modulate target selectivity through steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.